molecular formula C16H16F2N2O3S2 B4509923 N-(2,4-difluorophenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(2,4-difluorophenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4509923
M. Wt: 386.4 g/mol
InChI Key: AMGRKZXFOHAZDU-UHFFFAOYSA-N
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Description

The compound belongs to a class of substances that combine elements of fluorophenyl and thienylsulfonyl groups with a piperidinecarboxamide backbone. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

Synthesis of such compounds typically involves complex organic reactions, including the formation of amide bonds and the introduction of sulfonyl and fluorophenyl groups into the piperidine ring. A relevant process includes the conjugate additions of amino acids to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones, leading to piperidine derivatives (Back & Nakajima, 2000)1.

Molecular Structure Analysis

The molecular structure of this compound is characterized by its fluorinated aromatic ring, which can influence its electronic properties and reactivity. Computational evaluations, including Density Functional Theory (DFT) studies, are often used to analyze the molecular geometry, reactive parameters, and frontier molecular orbitals (HOMO-LUMO) to understand the compound's chemical behavior better (Letters in Applied NanoBioScience, 2022)2.

Chemical Reactions and Properties

This compound's reactivity can be influenced by its sulfonyl and fluorophenyl groups, impacting its participation in various chemical reactions. For instance, its sulfone group can engage in reactions with chloroamines, facilitating the synthesis of diverse heterocyclic structures (Back & Nakajima, 2000)1.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are crucial for the compound's handling and application. While specific studies on "N-(2,4-difluorophenyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide" are not directly available, related compounds exhibit solubility in common organic solvents and stability under standard conditions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are significantly influenced by the fluorophenyl and sulfonyl groups. These groups can affect the electron density distribution across the molecule, altering its reactivity and interaction with biological targets.

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S2/c17-12-5-6-14(13(18)9-12)19-16(21)11-3-1-7-20(10-11)25(22,23)15-4-2-8-24-15/h2,4-6,8-9,11H,1,3,7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRKZXFOHAZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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